spectroscopic data for 6-Chloro-[2,3']bipyridinyl-5-carbonitrile (NMR, IR, MS)
spectroscopic data for 6-Chloro-[2,3']bipyridinyl-5-carbonitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted spectroscopic data based on established principles and data from analogous structures, offering a robust blueprint for the characterization and structural verification of the title compound.
Introduction
6-Chloro-[2,3']bipyridinyl-5-carbonitrile is a substituted bipyridine derivative. The bipyridine scaffold is a privileged structure in coordination chemistry and is integral to the design of functional materials, catalysts, and pharmaceutical agents. The specific substitution pattern of this compound—featuring a chloro group, a cyano group, and a [2,3'] linkage—suggests unique electronic and steric properties that warrant detailed investigation.
Molecular Structure:
Structure of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-Chloro-[2,3']bipyridinyl-5-carbonitrile, ¹H and ¹³C NMR will provide definitive information about the proton and carbon environments, respectively.
Recommended Experimental Protocol
This protocol outlines a standard method for acquiring high-quality NMR data for a solid organic compound.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the solid 6-Chloro-[2,3']bipyridinyl-5-carbonitrile sample.
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Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended due to their ability to dissolve a wide range of organic compounds.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup & Data Acquisition:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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For ¹H NMR: Acquire data using a standard pulse program. A spectral width of approximately 12 ppm, centered at around 6 ppm, should be sufficient. An acquisition time of 2-3 seconds and a relaxation delay of 2 seconds are recommended.
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For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A spectral width of 200-220 ppm is standard. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
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Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons on the bipyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the chloro and cyano groups.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 9.2 - 9.4 | Doublet of doublets | ~2.0, 0.8 | H-2' |
| ~ 8.7 - 8.9 | Doublet of doublets | ~4.8, 1.5 | H-6' |
| ~ 8.4 - 8.6 | Singlet | - | H-4 |
| ~ 8.1 - 8.3 | Doublet of triplets | ~8.0, 2.0 | H-4' |
| ~ 7.4 - 7.6 | Doublet of doublets | ~8.0, 4.8 | H-5' |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C-6 |
| ~ 155 - 157 | C-2 |
| ~ 152 - 154 | C-2' |
| ~ 149 - 151 | C-6' |
| ~ 140 - 142 | C-4 |
| ~ 137 - 139 | C-4' |
| ~ 133 - 135 | C-3 |
| ~ 124 - 126 | C-5' |
| ~ 118 - 120 | C-3' |
| ~ 115 - 117 | C≡N |
| ~ 108 - 110 | C-5 |
Note: Quaternary carbons (C-2, C-3, C-5, C-6, C-2', and C≡N) will likely have lower intensities.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Recommended Experimental Protocol
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples directly.
Step-by-Step Methodology:
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
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Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and water vapor).
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Sample Analysis:
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Place a small amount of the solid 6-Chloro-[2,3']bipyridinyl-5-carbonitrile sample onto the ATR crystal.
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Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
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Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
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Predicted IR Absorption Data
The IR spectrum will show characteristic absorption bands for the nitrile, aromatic rings, and carbon-chlorine bond.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine rings) |
| ~ 2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~ 1600 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1500 - 1400 | Medium-Strong | C=N Stretch | Aromatic Ring |
| ~ 800 - 700 | Strong | C-Cl Stretch | Aryl Halide |
Note: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.
FT-IR Data Acquisition Workflow
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.
Recommended Experimental Protocol
Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and often provides rich fragmentation patterns.
Step-by-Step Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
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Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a radical cation, known as the molecular ion (M⁺•).
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
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High-Resolution MS (HRMS): For accurate mass determination, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap). This allows for the calculation of the elemental formula.
Predicted Mass Spectrometry Data
The mass spectrum will be crucial for confirming the molecular formula.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Predicted m/z | Notes |
| [M]⁺• (C₁₁H₆³⁵ClN₃) | 215.0250 | 215 | Molecular ion (M⁺) |
| [M+2]⁺• (C₁₁H₆³⁷ClN₃) | 217.0221 | 217 | Isotope peak due to ³⁷Cl |
| [M-Cl]⁺ | 180.0562 | 180 | Fragment from loss of chlorine |
| [M-HCN]⁺• | 188.0172 | 188 | Fragment from loss of hydrogen cyanide |
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks for the molecular ion: one at m/z 215 (M⁺) and another at m/z 217 (M+2) with a relative intensity ratio of approximately 3:1.[1][2] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile. The detailed protocols for NMR, IR, and MS are based on established, field-proven methodologies. The predicted data tables and interpretations offer a reliable reference for researchers aiming to synthesize or analyze this compound. The characteristic nitrile stretch in the IR, the unique aromatic splitting pattern in the ¹H NMR, and the distinctive 3:1 isotopic signature in the mass spectrum will be key identifiers. By following the workflows outlined in this document, scientists can confidently proceed with the empirical characterization and structural verification of 6-Chloro-[2,3']bipyridinyl-5-carbonitrile.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]
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University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. [Link][4]
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Pazderski, L., et al. (2011). ¹H, ¹³C, ¹⁹⁵Pt and ¹⁵N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry. [Link][1][5]
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